4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(4-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluoro-methylbenzoyl group, a hydroxy group, a morpholinyl-propyl group, and a nitrophenyl group attached to a dihydropyrrolone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(4-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the fluoro-methylbenzoyl intermediate: This can be achieved through the reaction of 3-fluoro-4-methylbenzoic acid with appropriate reagents to introduce the benzoyl group.
Introduction of the hydroxy group: This step involves the hydroxylation of the intermediate compound.
Attachment of the morpholinyl-propyl group: This is typically done through a nucleophilic substitution reaction, where the morpholinyl-propyl group is introduced.
Formation of the nitrophenyl group: This step involves the nitration of the intermediate compound.
Cyclization to form the dihydropyrrolone core: This is the final step, where the intermediate compounds are cyclized under specific conditions to form the desired dihydropyrrolone structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(4-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluoro group.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(4-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-4-methylbenzoic acid
- 3-hydroxy-4-methylbenzoic acid
- 4-nitrophenylhydrazine
- Morpholine derivatives
Uniqueness
4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(4-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluoro, hydroxy, morpholinyl, and nitrophenyl groups in a single molecule allows for diverse interactions and applications that are not possible with simpler compounds.
Properties
Molecular Formula |
C25H26FN3O6 |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
(4Z)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H26FN3O6/c1-16-3-4-18(15-20(16)26)23(30)21-22(17-5-7-19(8-6-17)29(33)34)28(25(32)24(21)31)10-2-9-27-11-13-35-14-12-27/h3-8,15,22,30H,2,9-14H2,1H3/b23-21- |
InChI Key |
LWCPEZHDUQPLKV-LNVKXUELSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)[N+](=O)[O-])/O)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)[N+](=O)[O-])O)F |
Origin of Product |
United States |
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